molecular formula C20H17N5O2S B6491965 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326877-65-9

1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6491965
CAS No.: 1326877-65-9
M. Wt: 391.4 g/mol
InChI Key: DTUSSNZBLULGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a central triazole ring substituted with a carboxamide group and diverse aryl/heteroaryl moieties. Its structure includes a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a thiophen-2-ylmethyl side chain on the carboxamide nitrogen. The triazole-carboxamide scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in targeting enzymes or receptors .

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-5-2-4-15(12-16)25-19(14-7-9-21-10-8-14)18(23-24-25)20(26)22-13-17-6-3-11-28-17/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUSSNZBLULGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
Rufinamide
(1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- 2-Fluorobenzyl at N1
- No pyridine or thiophene substituents
Anticonvulsant (FDA-approved for epilepsy) Lacks pyridyl and thiophenemethyl groups; simpler substitution pattern reduces multitarget potential.
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide - 1,2,4-Triazole-thiadiazole hybrid
- Dual thiophene groups
Antimicrobial (Gram-positive/-negative bacteria) Thiadiazole core instead of triazole; sulfur-rich structure enhances membrane penetration.
AMG 458
(Pyrazole-4-carboxamide derivative)
- Pyrazole core
- Quinoline-4-yloxy and hydroxyalkyl substituents
c-Met inhibitor (anticancer) Pyrazole vs. triazole core; hydroxyalkyl chain improves oral bioavailability.
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide - 4-Chlorophenyl and trifluoromethyl groups
- Thienopyrimidinyloxy side chain
c-Met-selective inhibitor (antitumor) Trifluoromethyl enhances lipophilicity; thienopyrimidine substituent improves kinase selectivity.
N-(5-Alkyl-1,3,4-thiadiazol-2-yl)-1-[(heteroaryl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide - Thiadiazole-triazole hybrid
- Alkyl/heteroaryl substituents
Herbicidal/insecticidal Thiadiazole moiety introduces agrochemical activity; methyl group reduces steric hindrance.

Key Structural Comparisons

  • Triazole Core : The target compound shares a 1,2,3-triazole ring with Rufinamide and antitumor analogs . Unlike 1,2,4-triazoles (), the 1,2,3-triazole configuration enhances metabolic stability and π-π stacking interactions in kinase binding pockets .
  • Substituent Effects: 3-Methoxyphenyl: The electron-donating methoxy group may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or fluorinated () analogs. Pyridin-4-yl: Positional isomerism (4-pyridyl vs. 3-pyridyl in ) influences target selectivity; pyridin-4-yl is associated with Hsp90 and kinase inhibition .

Pharmacological and Biochemical Insights

  • Antimicrobial Potential: The thiophenemethyl group in the target compound is structurally analogous to antimicrobial thiophene-carboxamides (), suggesting possible Gram-negative/-positive activity.
  • Antitumor Activity: Triazole-carboxamides with pyridyl substituents (e.g., ) exhibit IC50 values in the nanomolar range against lung cancer (NCI-H522) and other cell lines. The target’s pyridin-4-yl group may confer similar kinase (e.g., c-Met, B-Raf) or chaperone (Hsp90) inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.